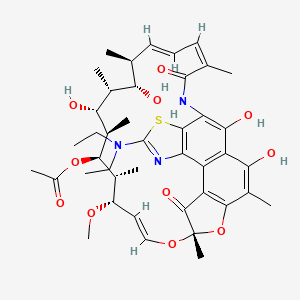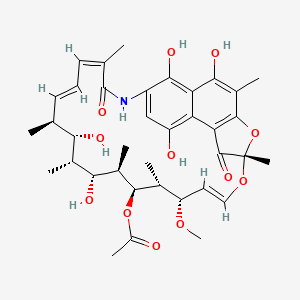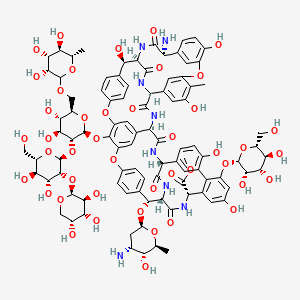
Ristocetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ristocetin is a glycopeptide antibiotic, obtained from Amycolatopsis lurida . It was previously used to treat staphylococcal infections but is no longer used clinically because it caused thrombocytopenia and platelet agglutination . Now, it is used solely to assay those functions in vitro in the diagnosis of conditions such as von Willebrand disease (vWD) and Bernard–Soulier syndrome .
Synthesis Analysis
This compound is a fermentation product of Nocardia lurida . The commercial preparation of this antibiotic, Spontin, is a mixture of two closely related components, designated this compound A (> 90%) and this compound B . They can be separated by paper strip electrophoresis and paper chromatography .Molecular Structure Analysis
This compound A and B contain amino and phenolic groups . This compound A contains 4 moles of mannose and 2 moles each of glucose, D-arabinose, and rhamnose, while this compound B contains 1 mole of D-arabinose and 2 moles each of mannose, glucose, and rhamnose .Chemical Reactions Analysis
When this compound A and B are hydrolyzed with acid, the sugars and an amino fragment are split off and the activities against sensitive Gram-positive bacteria are increased up to 30-fold .Physical And Chemical Properties Analysis
This compound compounds are amphoteric, can be isolated as free bases and crystallized as sulphates . They are soluble in acidic aqueous solutions, less soluble in neutral aqueous solutions, and generally insoluble in organic solvents . They are very stable in aqueous acidic solutions .Scientific Research Applications
Platelet Aggregation and Morphology
- Effects on Human Platelets : Ristocetin induces platelet aggregation with distinct morphological changes, such as extremely tortuous boundaries and many swollen α-granules. It continues to alter platelet morphology even after maximum aggregation has been achieved (Ts'ao, Green, & Rossi, 2009).
Interaction with Von Willebrand Factor
- Exposing ADAMTS13 Cleavage Site of VWF : this compound exposes the ADAMTS13 cleavage site on VWF and enhances its cleavage, suggesting that exposure of the GPIbα binding site on VWF is coupled to exposure of the ADAMTS13 cleavage site (Chen, Ling, López, & Chung, 2010).
- Role in Traumatic Brain Injury : this compound has been used to uncover the potential role of VWF in impaired platelet aggregation following traumatic brain injury, demonstrating altered platelet aggregation responses in TBI patients (Kornblith et al., 2018).
Antibacterial and Antiviral Activity
- Antibacterial and Antiviral Derivatives : Derivatives of this compound have been synthesized with antibacterial activity against gram-positive bacteria and antiviral activity against influenza A virus (Pintér et al., 2010).
Structural Analysis and Applications
- Structure in Complex with Cell-Wall Mimetic : The crystal structure of this compound A in complex with a bacterial cell-wall peptide provides insights into its antimicrobial mechanism, revealing differences in dimerization and ligand binding (Nahoum, Spector, & Loll, 2009).
Diagnostic Applications
- This compound-Induced Platelet Aggregation Studies : this compound is utilized in diagnosing defects in VWF or the platelet glycoprotein Ibα-V-IX function. It aids in identifying deficiencies or dysfunctions in these components (Frontroth & Favaloro, 2017).
Mechanism of Action
Target of Action
Ristocetin, a glycopeptide antibiotic, primarily targets the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb) in the blood . The interaction between this compound and these targets plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
This compound acts by inducing the binding of von Willebrand factor to the platelet receptor glycoprotein Ib . When this compound is added to normal blood, it causes agglutination of fixed platelets or initiates the initial agglutination phase of aggregation of live platelets .
Biochemical Pathways
This compound’s action affects the biochemical pathway involving von Willebrand factor and platelet receptor glycoprotein Ib . The binding of these two components, facilitated by this compound, leads to platelet aggregation, a crucial step in the formation of a blood clot . This interaction is essential for primary hemostasis, the process that stops bleeding following vascular injury .
Pharmacokinetics
It is known that this compound was previously used clinically to treat staphylococcal infections but is no longer used due to its side effects, including thrombocytopenia and platelet agglutination . Today, it is used solely in vitro to assay these functions in the diagnosis of conditions such as von Willebrand disease and Bernard–Soulier syndrome .
Result of Action
The primary result of this compound’s action is the agglutination of platelets, which is a key step in blood clotting . By facilitating the binding of von Willebrand factor to the platelet receptor glycoprotein Ib, this compound induces platelet aggregation . This process is crucial in the formation of a blood clot, which helps prevent excessive bleeding following vascular injury .
Action Environment
The action of this compound is influenced by the environment in which it operates. For instance, the presence of von Willebrand factor and platelet receptor glycoprotein Ib in the blood is necessary for this compound to exert its effects . Furthermore, the pH of the environment can affect the activity of this compound, with a rapid loss of activity observed above a pH of 7.5 .
Future Directions
Recent studies have investigated the effects of a combination of ristocetin and CXCL12 at low doses on human platelet activation . Simultaneous stimulation with this compound and CXCL12 at subthreshold doses synergistically induce platelet aggregation . This could open new avenues for understanding the role of this compound in platelet function and related disorders.
Biochemical Analysis
Biochemical Properties
Ristocetin interacts with several biomolecules, most notably von Willebrand factor (VWF) and the platelet receptor glycoprotein Ib (GpIb) . The interaction between this compound and VWF promotes the binding of VWF to GpIb, leading to platelet agglutination . This property of this compound is utilized in laboratory tests to assess the function of VWF and the integrity of the platelet glycoprotein Ib-IX-V complex .
Cellular Effects
This compound has significant effects on cells, particularly platelets. It induces platelet aggregation, which is a crucial step in the formation of a blood clot . In addition, this compound has been found to cause a 95% inhibition in the incorporation of lysine-14C and inorganic 32P into the staphylococcal cell wall .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its ability to cause von Willebrand factor to bind the platelet receptor glycoprotein Ib (GpIb). When this compound is added to normal blood, it causes agglutination .
Temporal Effects in Laboratory Settings
This compound’s effects can change over time in laboratory settings. For instance, the this compound-induced platelet aggregation (RIPA) test uses different concentrations of this compound to measure the response of VWF/GPIbα-V-IX over time . This test can help identify defects in VWF or in GPIbα-V-IX function .
Transport and Distribution
Given its role in promoting the interaction of VWF with GpIb, it can be inferred that this compound likely interacts with these proteins in the blood plasma .
Subcellular Localization
Given its role in promoting the interaction of VWF with GpIb, it is likely that this compound acts in the extracellular space where it can interact with these proteins .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Ristocetin involves a series of steps that include the coupling of two key intermediates, which are then further modified to yield the final product. The synthesis pathway involves the use of protecting groups and several reaction steps to achieve the desired product.", "Starting Materials": [ "L-rhamnose", "L-tyrosine", "D-glucosamine", "N-acetyl-D-glucosamine", "L-lysine", "L-aspartic acid", "L-glutamic acid", "L-proline", "L-valine", "L-serine", "L-threonine", "L-cysteine", "L-leucine", "L-isoleucine", "L-phenylalanine", "L-tryptophan", "L-methionine", "L-histidine", "L-arginine", "L-alanine", "L-glycine", "L-ornithine", "L-tyrosine methyl ester", "N-tert-butoxycarbonyl-L-lysine", "N-tert-butoxycarbonyl-L-aspartic acid", "N-tert-butoxycarbonyl-L-glutamic acid", "N-tert-butoxycarbonyl-L-proline", "N-tert-butoxycarbonyl-L-valine", "N-tert-butoxycarbonyl-L-serine", "N-tert-butoxycarbonyl-L-threonine", "N-tert-butoxycarbonyl-L-cysteine", "N-tert-butoxycarbonyl-L-leucine", "N-tert-butoxycarbonyl-L-isoleucine", "N-tert-butoxycarbonyl-L-phenylalanine", "N-tert-butoxycarbonyl-L-tryptophan", "N-tert-butoxycarbonyl-L-methionine", "N-tert-butoxycarbonyl-L-histidine", "N-tert-butoxycarbonyl-L-arginine", "N-tert-butoxycarbonyl-L-alanine", "N-tert-butoxycarbonyl-L-glycine", "N-tert-butoxycarbonyl-L-ornithine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "DCC", "DMAP", "Pd/C", "Raney nickel", "NaBH4", "NaOH", "HCl", "H2SO4", "NaOAc", "AgNO3", "MeOH", "EtOH", "CHCl3", "EtOAc", "AcOH", "TFA", "MeCN", "NaH", "BuLi", "NaI", "CuI", "LiAlH4", "TMSOTf", "TBAF", "HBTU", "DIPEA", "TEA", "Boc2O", "Ac2O", "THF", "Et2O", "MeNO2", "NH4Cl", "Na2SO4", "MgSO4", "SiO2" ], "Reaction": [ "Protection of L-tyrosine with Boc2O", "Coupling of L-rhamnose with N-acetyl-D-glucosamine using DCC and DMAP", "Protection of L-lysine, L-aspartic acid, L-glutamic acid, L-proline, L-valine, L-serine, L-threonine, L-cysteine, L-leucine, L-isoleucine, L-phenylalanine, L-tryptophan, L-methionine, L-histidine, L-arginine, L-alanine, L-glycine, and L-ornithine with Boc2O", "Coupling of protected amino acids with the rhamnose-glucosamine intermediate using HBTU and DIPEA", "Removal of Boc protecting groups using HCl or TFA", "Reduction of the double bond in L-tyrosine methyl ester to form L-tyrosine using Pd/C and H2", "Reduction of the amide bond in the lysine intermediate to form the corresponding amine using Raney nickel and H2", "Reduction of the nitro group in the tryptophan intermediate to form the corresponding amine using NaBH4", "Conversion of the carboxylic acid in the aspartic and glutamic acid intermediates to the corresponding methyl esters using MeOH and HCl", "Conversion of the hydroxyl group in the serine and threonine intermediates to the corresponding tert-butyldimethylsilyl ethers using TMSOTf and TEA", "Conversion of the carboxylic acid in the proline intermediate to the corresponding methyl ester using MeOH and HCl", "Coupling of the lysine and aspartic acid intermediates using HBTU and DIPEA", "Coupling of the glutamic acid and proline intermediates using HBTU and DIPEA", "Coupling of the valine and serine intermediates using HBTU and DIPEA", "Coupling of the threonine and cysteine intermediates using HBTU and DIPEA", "Coupling of the leucine and isoleucine intermediates using HBTU and DIPEA", "Coupling of the phenylalanine and tryptophan intermediates using HBTU and DIPEA", "Coupling of the methionine and histidine intermediates using HBTU and DIPEA", "Coupling of the arginine and alanine intermediates using HBTU and DIPEA", "Coupling of the glycine and ornithine intermediates using HBTU and DIPEA", "Removal of the tert-butyldimethylsilyl protecting groups using TBAF", "Removal of the methyl ester protecting groups using NaOH", "Conversion of the amine in the lysine intermediate to the corresponding azide using NaN3", "Reduction of the azide in the lysine intermediate to the corresponding amine using CuI and NaBH4", "Coupling of the lysine intermediate with the rhamnose-glucosamine-intermediate using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the amine in the lysine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the glutamic acid intermediate to the corresponding amide using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the hydroxyl group in the tyrosine intermediate to the corresponding tert-butyldimethylsilyl ether using TMSOTf and TEA", "Coupling of the tyrosine intermediate with the rhamnose-glucosamine-lysine-glutamic acid intermediate using HBTU and DIPEA", "Removal of the tert-butyldimethylsilyl protecting group using TBAF", "Conversion of the hydroxyl group in the serine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the proline intermediate to the corresponding amide using HBTU and DIPEA", "Coupling of the proline intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine-serine intermediate using HBTU and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the hydroxyl group in the threonine intermediate to the corresponding iodide using NaI", "Coupling of the iodide intermediate with the rhamnose-glucosamine-lysine-glutamic acid-tyrosine-serine-proline intermediate using CuI and DIPEA", "Removal of the acetyl protecting group using NaOH", "Conversion of the carboxylic acid in the cysteine intermediate to the corresponding amide using HBTU and DIPEA", "Coupling of the cysteine intermediate with the rhamnose-glucosamine-lysine | |
CAS No. |
1404-55-3 |
Molecular Formula |
C95H110N8O44 |
Molecular Weight |
2067.9 g/mol |
IUPAC Name |
methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
InChI |
InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 |
InChI Key |
VUOPFFVAZTUEGW-CFURMEHTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Appearance |
Solid powder |
| 1404-55-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ristocetin Ristomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


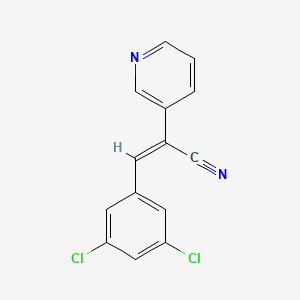
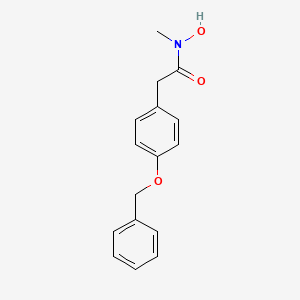

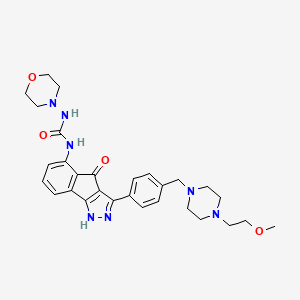
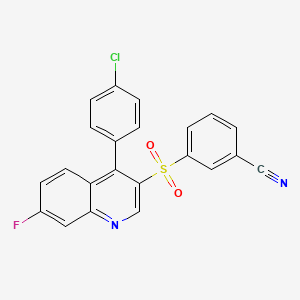
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
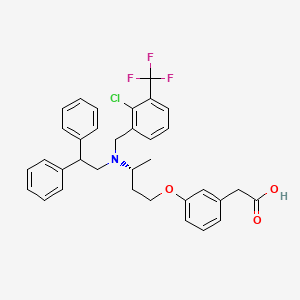

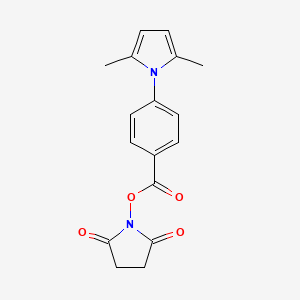
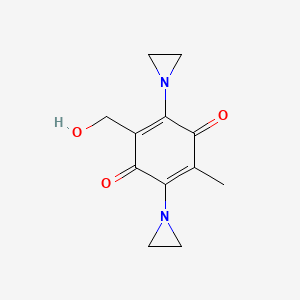
![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)
